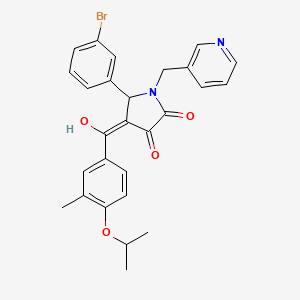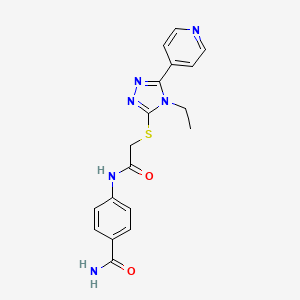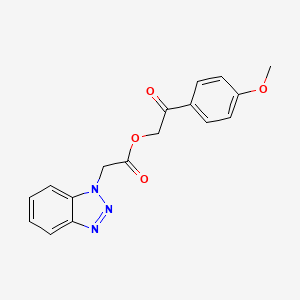![molecular formula C18H18N4O2S3 B12025431 2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12025431.png)
2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({5-[(4-metilbencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(5-metilfuran-2-il)metilideno]acetohidrazida es un complejo compuesto orgánico que presenta un anillo de tiadiazol, un anillo de furano y un grupo hidrazida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-({5-[(4-metilbencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(5-metilfuran-2-il)metilideno]acetohidrazida típicamente involucra múltiples pasos. El proceso comienza con la preparación del anillo de tiadiazol, que luego se funcionaliza con un grupo sulfanyl. El anillo de furano se introduce mediante una reacción posterior, y finalmente, se agrega el grupo hidrazida para completar la síntesis. Las condiciones de reacción a menudo involucran el uso de solventes como etanol o metanol, y catalizadores como ácido sulfúrico o ácido clorhídrico para facilitar las reacciones.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores de lotes a gran escala donde las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. El uso de sistemas automatizados para monitorear y ajustar parámetros como la temperatura, la presión y el pH es común para optimizar el proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-({5-[(4-metilbencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(5-metilfuran-2-il)metilideno]acetohidrazida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazida en una amina.
Sustitución: El grupo sulfanyl se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA) se utilizan comúnmente.
Reducción: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) son agentes reductores típicos.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
2-({5-[(4-metilbencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(5-metilfuran-2-il)metilideno]acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para el desarrollo de nuevos compuestos.
Biología: El compuesto tiene potencial como molécula bioactiva con propiedades antimicrobianas o anticancerígenas.
Medicina: Se está llevando a cabo una investigación para explorar su uso como agente terapéutico para diversas enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 2-({5-[(4-metilbencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(5-metilfuran-2-il)metilideno]acetohidrazida involucra su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo al efecto biológico deseado. Las vías involucradas pueden incluir la inhibición de la actividad enzimática, la interrupción de la integridad de la membrana celular o la inducción de apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-({5-[(4-clorobencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(5-metilfuran-2-il)metilideno]acetohidrazida
- 2-({5-[(4-metoxibencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(5-metilfuran-2-il)metilideno]acetohidrazida
Singularidad
La singularidad de 2-({5-[(4-metilbencil)sulfanyl]-1,3,4-tiadiazol-2-il}sulfanyl)-N’-[(E)-(5-metilfuran-2-il)metilideno]acetohidrazida radica en sus grupos funcionales específicos y su disposición, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes reactividad, estabilidad y bioactividad, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C18H18N4O2S3 |
|---|---|
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H18N4O2S3/c1-12-3-6-14(7-4-12)10-25-17-21-22-18(27-17)26-11-16(23)20-19-9-15-8-5-13(2)24-15/h3-9H,10-11H2,1-2H3,(H,20,23)/b19-9+ |
Clave InChI |
XLWKASOZXWAXPZ-DJKKODMXSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(O3)C |
SMILES canónico |
CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12025360.png)



![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025382.png)
![(3Z)-1-benzyl-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12025393.png)






![4-Tert-butyl-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-YL]ethylidene}benzohydrazide](/img/structure/B12025422.png)

